molecular formula C12H12N2O2 B1362331 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 423768-44-9

1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1362331
CAS No.: 423768-44-9
M. Wt: 216.24 g/mol
InChI Key: SYBPJZRAGTVHTN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 423768-44-9) is a high-purity pyrazole-based chemical intermediate of significant interest in medicinal and synthetic chemistry. With the molecular formula C12H12N2O2 and a molecular weight of 216.24, this compound serves as a versatile building block for constructing more complex heterocyclic systems . Pyrazole derivatives are recognized as potent medicinal scaffolds, forming the core of several approved drugs and candidates in development due to their wide spectrum of biological activities . This carbaldehyde is particularly valuable for synthesizing novel hybrids and functionalized molecules. Its reactive aldehyde group enables facile condensation with hydrazines to form hydrazone derivatives, which are privileged structures in drug discovery known for exhibiting antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer properties . Recent research into pyrazole-4-carbaldehyde derivatives highlights their potential as key intermediates in developing inhibitors for various biological targets, such as cyclooxygenase-2 (COX-2), and their application in creating compounds with insecticidal and fungicidal activities for phytoprotection . The compound is supplied as a yellow solid with a melting point range of 71-75 °C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate personal protective equipment, avoiding contact with skin, eyes, and clothing, and using adequate ventilation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-10(8-15)7-13-14(9)11-3-5-12(16-2)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPJZRAGTVHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381527
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-44-9
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-44-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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Preparation Methods

Synthetic Routes Overview

The compound is primarily synthesized via two main approaches:

Both routes have been reported in literature and industrial practice, with variations in reagents and conditions to optimize yield and purity.

Hydrazone Cyclization Route

Stepwise Process:

  • Hydrazone Formation:
    4-Methoxyphenylhydrazine is reacted with 3-methyl-2-butanone (or similar methyl ketones) in ethanol to form the hydrazone intermediate. This step typically proceeds at room temperature or with mild heating.

  • Cyclization:
    The hydrazone intermediate undergoes cyclization under acidic conditions, often catalyzed by hydrochloric acid, with heating to promote ring closure forming the pyrazole ring.

  • Isolation and Purification:
    The crude product is purified by recrystallization or chromatographic techniques to afford this compound.

Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%)
Hydrazone formation 4-Methoxyphenylhydrazine + 3-methyl-2-butanone in ethanol RT to 50 °C 2–4 hours Not specified
Cyclization Catalytic HCl in ethanol Reflux (~78 °C) 4–6 hours Moderate to good

This method benefits from straightforward reagents and mild conditions but requires careful control of acidity and temperature to avoid side reactions.

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is widely used for formylating pyrazole derivatives at the 4-position, employing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Typical Procedure:

  • Starting with 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole or its keto form, the reaction mixture is treated with POCl3 and DMF under anhydrous conditions.
  • The reaction is initiated at low temperature (0–5 °C) to form the Vilsmeier reagent, then warmed to room temperature or slightly elevated temperatures (up to 80 °C) for several hours.
  • The mixture is quenched with ice and neutralized, followed by isolation of the aldehyde product.

Reaction Conditions:

Parameter Details
Reagents POCl3, DMF (anhydrous)
Temperature 0–5 °C initially, then up to 80–90 °C
Reaction Time 4 hours
Solvent Dry DMF
Workup Quenching with ice, neutralization with NaOH
Yield Good to high (typically >70%)

This method is highly regioselective for the 4-position formylation and suitable for scale-up with proper moisture control.

Nucleophilic Substitution Route

An alternative approach involves nucleophilic substitution on 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with 4-methoxyphenol in the presence of potassium carbonate (K2CO3) as a base catalyst.

Key Features:

  • Requires anhydrous polar aprotic solvents such as DMF or acetonitrile.
  • Reaction conducted under reflux conditions.
  • The chloro substituent is replaced by the 4-methoxyphenyl group, forming the target compound.

Reaction Conditions:

Parameter Details
Reagents 5-Chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde, 4-methoxyphenol, K2CO3
Solvent DMF or acetonitrile
Temperature Reflux (80–120 °C)
Reaction Time Several hours (typically 6–12 h)
Yield Moderate to good

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Hydrazone Cyclization 4-Methoxyphenylhydrazine + methyl ketone Acidic ethanol reflux Simple reagents, mild conditions Moderate yields, possible side products Moderate
Vilsmeier-Haack Formylation Substituted pyrazole POCl3, DMF, low to moderate heat High regioselectivity, scalable Requires anhydrous conditions High (>70%)
Nucleophilic Substitution 5-Chloro-pyrazole aldehyde + 4-methoxyphenol K2CO3, DMF, reflux Direct substitution, good selectivity Longer reaction times, moisture sensitive Moderate to good

Research Findings and Optimization Insights

  • Reaction Selectivity:
    The Vilsmeier-Haack method is preferred for selective formylation at the 4-position of the pyrazole ring, minimizing side reactions and over-formylation.

  • Solvent and Temperature Control:
    Anhydrous DMF is critical in the Vilsmeier-Haack reaction to prevent hydrolysis of the reactive intermediates. Temperature control (starting at 0–5 °C) avoids decomposition and improves yield.

  • Catalyst Choice:
    In nucleophilic substitution, potassium carbonate is favored over stronger bases to reduce demethylation of the methoxy group and maintain functional group integrity.

  • Scale-Up Considerations:
    Continuous flow reactors and automated reagent addition have been applied industrially to improve reproducibility and yield, especially for the Vilsmeier-Haack route.

  • Purification: Column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from ethanol/water mixtures are effective for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various pharmaceutical applications:

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, demonstrate selective anti-proliferative effects on human cancer cells. Studies have shown that these compounds can inhibit cellular proliferation, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole-based compounds are often associated with anti-inflammatory activities. The presence of the methoxy group in this specific compound enhances its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antifungal and Antiviral Activities

The compound has shown promise in antifungal and antiviral applications. Pyrazole derivatives are known to exhibit activity against various pathogens, making them valuable in developing new antifungal and antiviral medications .

Case Studies

Several studies illustrate the applications of this compound:

StudyFocusFindings
Abdel-Wahab et al. (2024)Anticancer ActivityDemonstrated selective inhibition of cancer cell lines using pyrazole derivatives, highlighting the role of substituents like methoxy groups in enhancing activity .
Wazalwar et al. (2020)Antifungal PropertiesReported significant antifungal activity against Candida species, suggesting potential for treating fungal infections .
Recent Review (2022)Multicomponent SynthesisSummarized various biological activities including antibacterial and anti-inflammatory effects observed in pyrazole derivatives synthesized via multicomponent reactions .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. For example, the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in receptor proteins, affecting their function .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with chlorine or trifluoromethyl substituents in analogs (electron-withdrawing), affecting reactivity and intermolecular interactions .
  • Melting Points : The target compound’s lower melting point (80–82°C) compared to its carboxylic acid derivative (212–213°C) underscores the role of functional groups in crystallinity .

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results against various cancer cell lines:

  • In vitro Studies : The compound exhibited cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells, with IC50 values ranging from 1.25 to 3.98 µM .
  • Mechanism of Action : Molecular docking studies suggest that it may inhibit tubulin polymerization, a key process in cancer cell division .

Anti-inflammatory Activity

The anti-inflammatory properties of this pyrazole derivative have been explored through various models:

  • Carrageenan-Induced Edema : In vivo studies demonstrated significant reductions in paw edema in rats, indicating potent anti-inflammatory effects comparable to standard drugs like ibuprofen .
  • Cytokine Inhibition : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role in reducing inflammation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Bacterial Strains Tested : The compound was evaluated against various strains including E. coli and S. aureus, showing significant antibacterial activity .

Case Studies

Several case studies have documented the biological efficacy of pyrazole derivatives, including:

  • Study on Anticancer Properties : A study reported that derivatives similar to this compound inhibited cancer cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Mechanisms : Research indicated that compounds within this class can modulate inflammatory pathways by inhibiting NF-kB signaling, which is crucial for the expression of many pro-inflammatory genes .

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Reference
AnticancerMCF-71.25
AnticancerSiHa2.50
Anti-inflammatoryCarrageenan-induced edemaNot specified
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Q & A

Q. What synthetic routes are commonly used to prepare 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, and what are their critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. For example:

  • Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives (e.g., 4-methoxyphenol) in the presence of K2_2CO3_3 as a base catalyst. This method requires anhydrous conditions and refluxing in a polar aprotic solvent like DMF or acetonitrile .
  • Vilsmeier-Haack reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl3_3 and DMF. This step is temperature-sensitive (0–5°C initially, then warmed to room temperature) to avoid over-oxidation .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to identify aldehyde protons (~9.8–10.2 ppm) and aromatic/methoxy groups. IR spectroscopy detects the carbonyl stretch (~1680–1700 cm1^{-1}) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the planar pyrazole ring and methoxy group orientation. For example, C=O bond lengths typically range 1.21–1.23 Å in similar derivatives .
  • Elemental analysis : Validates molecular formula (C12_{12}H12_{12}N2_2O2_2) with ≤0.3% deviation .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to monitor degradation products .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent; Rf_f ≈ 0.5 for the pure compound .
  • Thermogravimetric analysis (TGA) : Stability under heating (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural characterization?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or impurities. Mitigation strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (m/z 216.23 for [M+H]+^+) and rule out adducts .
  • Recrystallization : Purify using ethanol/water mixtures to eliminate byproducts .

Q. What strategies optimize regioselectivity in pyrazole functionalization reactions?

Regioselectivity in substitutions (e.g., at C-4 vs. C-5 positions) depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl at C-5) direct nucleophiles to C-4. Steric hindrance from the 4-methoxyphenyl group further biases reactivity .
  • Catalyst choice : Use of K2_2CO3_3 instead of stronger bases (e.g., NaOH) minimizes side reactions like demethylation of the methoxy group .

Q. How can computational methods aid in predicting biological activity or reactivity?

  • DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G(d)) to study frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack .
  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. For pyrazole derivatives, binding affinities (ΔG) < −7 kcal/mol suggest promising activity .

Q. What experimental controls are essential when evaluating biological activity (e.g., antimicrobial assays)?

  • Positive controls : Use standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay conditions .
  • Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity .
  • Dose-response curves : Test 5–7 concentrations (e.g., 1–100 μM) to calculate IC50_{50}/MIC values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

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